

An In-depth Technical Guide to 2-Acetylindole (CAS: 4264-35-1)

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Compound of Interest

Compound Name: 2-Acetylindole

Cat. No.: B014031

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Introduction

2-Acetylindole, with the CAS number 4264-35-1, is a heterocyclic organic compound that belongs to the indole family. Its structure, featuring an acetyl group at the 2-position of the indole ring, makes it a valuable and versatile building block in synthetic organic chemistry. This technical guide provides a comprehensive overview of the characterization of **2-acetylindole**, including its physicochemical properties, spectral data, synthesis, and its significant role as a precursor in the development of therapeutic agents, particularly matrix metalloproteinase (MMP) inhibitors.

Physicochemical Properties

2-Acetylindole is a yellow solid at room temperature.^[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	4264-35-1	[2]
Molecular Formula	C ₁₀ H ₉ NO	[2]
Molecular Weight	159.18 g/mol	[2]
Appearance	Yellow Solid	[1]
Melting Point	154-155 °C	[1]
Boiling Point	333.9 °C at 760 mmHg	[1]
Density	1.193 g/cm ³	[1]
Solubility	Slightly soluble in acetonitrile, chloroform, and DMSO.	

Spectral Characterization

The structural elucidation of **2-acetylindole** is confirmed through various spectroscopic techniques. The following sections detail the expected spectral data.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data can vary slightly based on the solvent and instrument, typical chemical shifts for **2-acetylindole** are expected as follows:

- ¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the indole ring, a singlet for the methyl protons of the acetyl group, and a broad singlet for the N-H proton of the indole.
- ¹³C NMR: The carbon spectrum will display signals for the two carbons of the acetyl group and the eight carbons of the indole ring. The carbonyl carbon will appear significantly downfield.

Infrared (IR) Spectroscopy

The FT-IR spectrum of **2-acetylindole** is characterized by the following key absorption bands:

Wavenumber (cm ⁻¹)	Functional Group
~3400	N-H stretching of the indole ring
~1650	C=O stretching of the acetyl group
~1600, ~1450	C=C stretching of the aromatic ring
~1350	C-H bending of the methyl group

The presence of the N-H and C=O stretching bands are particularly diagnostic for the structure of **2-acetylindole**.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **2-acetylindole** typically shows a molecular ion peak $[M]^+$ at m/z 159. The fragmentation pattern is characteristic of an acetyl-substituted indole. Key fragments include:

- m/z 144: Loss of a methyl radical ($\bullet\text{CH}_3$) from the acetyl group.
- m/z 116: Subsequent loss of carbon monoxide (CO) from the $[M-\text{CH}_3]^+$ fragment.
- m/z 89: Loss of HCN from the m/z 116 fragment, which is a characteristic fragmentation of the indole ring.^[3]
- m/z 43: A peak corresponding to the acetyl cation $[\text{CH}_3\text{CO}]^+$.

Experimental Protocols

Synthesis of 2-Acetylindole

A common method for the synthesis of **2-acetylindole** involves the Friedel-Crafts acylation of indole. However, this method can lead to a mixture of N-acetylated and C3-acetylated products. A more selective synthesis can be achieved through a multi-step process. The following is a representative, non-optimized protocol.

Materials:

- Indole
- n-Butyllithium (n-BuLi) in hexane
- N,N-Dimethylacetamide (DMA)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- Dissolve indole (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C in a dry ice/acetone bath.
- Slowly add n-butyllithium (1.1 equivalents) to the cooled solution. Stir the mixture at -78 °C for 30 minutes, during which time the lithium salt of indole will precipitate.
- Slowly add N,N-dimethylacetamide (1.2 equivalents) to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure **2-acetylintole**.

Purification

The primary method for purifying **2-acetylintole** is recrystallization or silica gel column chromatography. For recrystallization, solvents such as ethanol or a mixture of ethyl acetate and hexane can be effective.

Biological Activity and Applications in Drug Development

2-Acetylintole itself does not have prominent direct biological activity. Its significance lies in its role as a key intermediate in the synthesis of more complex molecules with therapeutic potential.^[2]

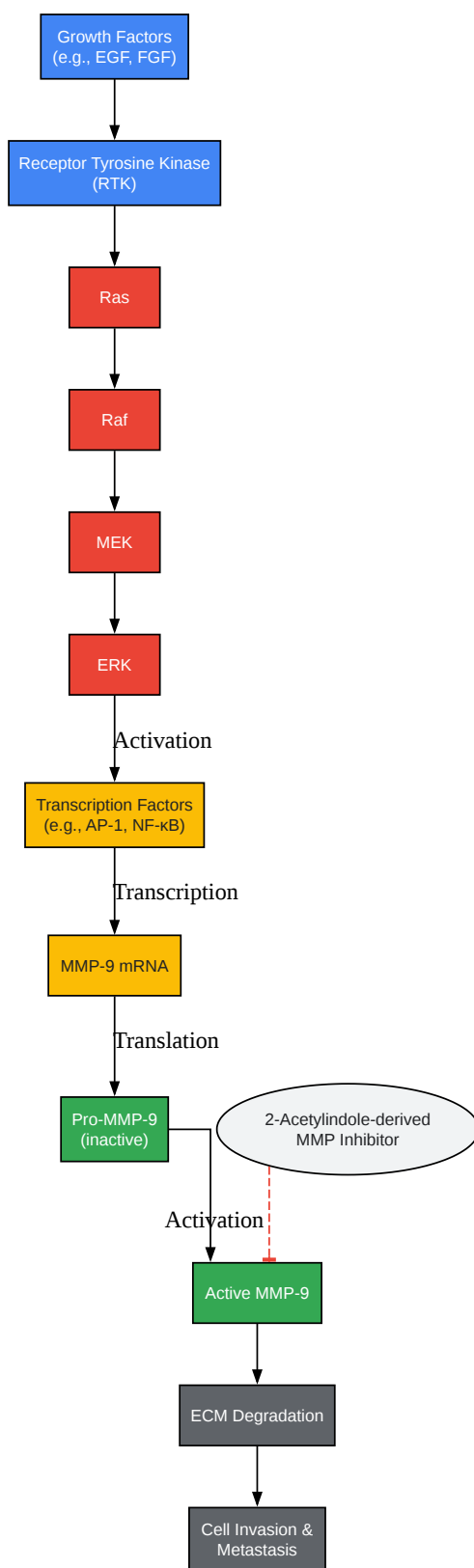
Matrix Metalloproteinase (MMP) Inhibitors

A major application of **2-acetylintole** is in the development of inhibitors for matrix metalloproteinases (MMPs).^[2] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Overexpression or dysregulation of MMPs is implicated in various pathological conditions, including arthritis, cancer metastasis, and cardiovascular diseases.

Indole-based compounds derived from **2-acetylintole** have been designed to bind to the active site of MMPs, thereby inhibiting their enzymatic activity. The indole scaffold serves as a core structure that can be functionalized to interact with specific pockets within the enzyme's active site, leading to potent and selective inhibition.

Signaling Pathway and Experimental Workflow

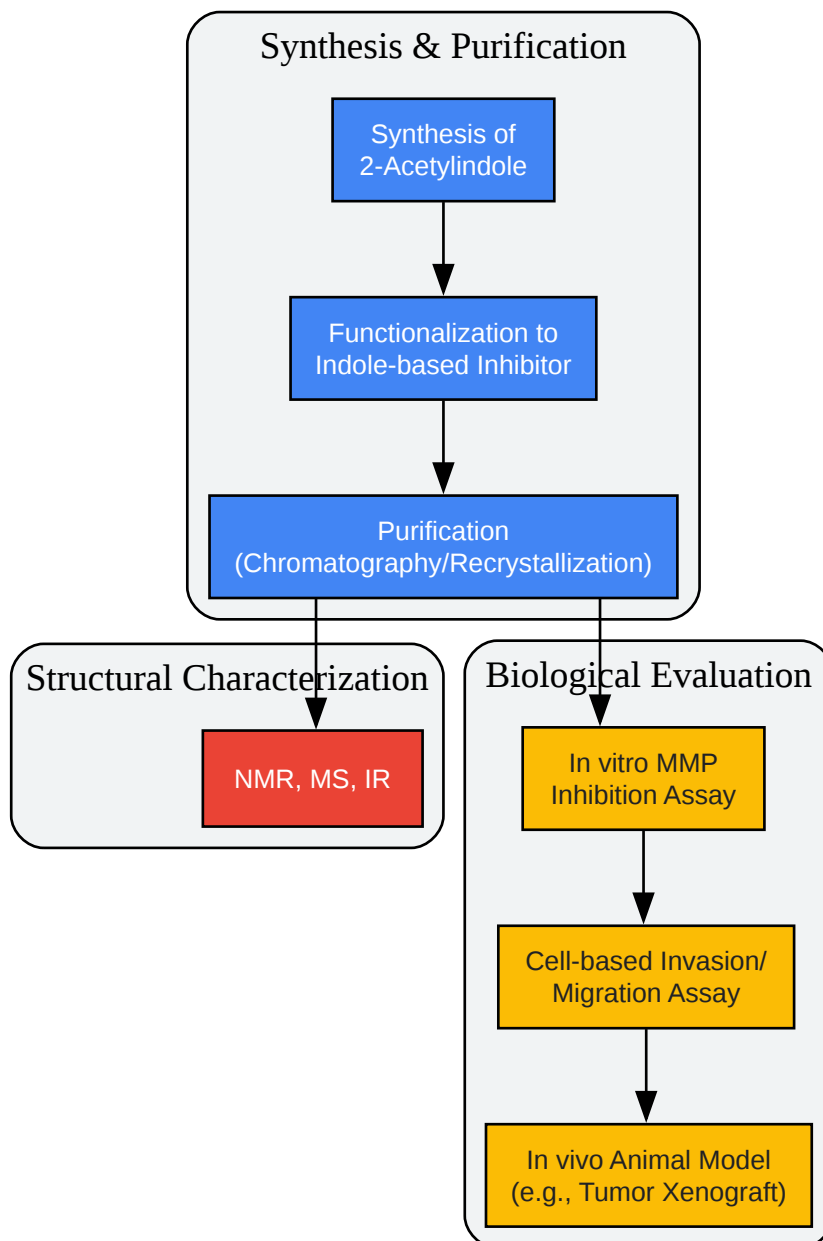
The regulation of MMP expression is a complex process involving multiple signaling pathways. The diagram below illustrates a simplified signaling cascade leading to the expression and activity of MMP-9, a key enzyme in cancer cell invasion and metastasis, and indicates the point of intervention for an indole-based MMP inhibitor.



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Caption: Simplified signaling pathway for MMP-9 activation and inhibition.

The following diagram outlines a typical experimental workflow for the synthesis and evaluation of a **2-acetylindole**-derived MMP inhibitor.



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Caption: Workflow for MMP inhibitor development from **2-acetylindole**.

Conclusion

2-Acetylindole (CAS 4264-35-1) is a fundamentally important starting material in medicinal chemistry and drug discovery. Its well-defined physicochemical properties and spectral characteristics make it a reliable precursor for the synthesis of a wide range of indole derivatives. The primary application of **2-acetylindole** in the development of matrix metalloproteinase inhibitors highlights its significance in the ongoing search for novel therapeutics to treat a variety of debilitating diseases. This technical guide serves as a comprehensive resource for researchers and professionals working with this versatile compound.

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